molecular formula C8H6N2O B095182 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde CAS No. 17288-52-7

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Cat. No.: B095182
CAS No.: 17288-52-7
M. Wt: 146.15 g/mol
InChI Key: DQSXESUAVDEVJI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde (CAS: 17288-52-7) is a heterocyclic aldehyde featuring a fused pyrrole-pyridine core with a formyl (-CHO) substituent at the 2-position. Its molecular formula is C₈H₆N₂O, with a molecular weight of 146.15 g/mol . This compound is synthesized via sulfuric acid-mediated hydrolysis under aqueous conditions, yielding 70% purity . It is commercially available at 95% purity (e.g., from Combi-Blocks, Catalog QC-6900) and is utilized as a precursor in medicinal chemistry for synthesizing sulfonamide derivatives and bifunctional modulators targeting ribonucleases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions can lead to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and controlled reaction environments to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

Scientific Research Applications

Synthetic Chemistry

1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde serves as a versatile building block in the synthesis of various heterocyclic compounds. Its unique bicyclic structure allows for diverse chemical modifications that are essential in the development of pharmaceuticals and agrochemicals. The compound is often utilized in reactions that yield other valuable intermediates, contributing to the advancement of synthetic methodologies in organic chemistry .

Drug Development

The compound plays a critical role in medicinal chemistry, particularly in the development of novel therapeutic agents. Research has indicated that it can act as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is involved in drug metabolism. This inhibition suggests potential applications in pharmacology by enhancing the efficacy of certain drugs through modulation of their metabolic pathways. Furthermore, derivatives of this compound have shown promise in assays for anticancer and antimicrobial activities, indicating its potential as a lead compound for drug development targeting specific biological pathways .

Case Study: FGFR Inhibitors

Recent studies have focused on the design and synthesis of derivatives based on this compound that exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, certain derivatives demonstrated IC50 values in the low nanomolar range against FGFR1-3 and exhibited significant anti-proliferative effects on breast cancer cell lines .

Material Science

In material science, this compound is utilized in the formulation of advanced materials such as polymers and nanomaterials. The incorporation of this compound into material matrices enhances their properties, making them suitable for various industrial applications. Its unique chemical structure contributes to improved thermal stability and mechanical properties in composite materials .

Biological Research

The compound is increasingly used in biological research to study enzyme interactions and metabolic pathways. Its derivatives are employed as tools to visualize cellular processes through imaging techniques. This application aids researchers in understanding disease mechanisms and cellular dynamics more comprehensively .

Fluorescent Probes

Derivatives of this compound are often utilized as fluorescent probes due to their ability to emit light upon excitation. These probes are invaluable in various imaging techniques for biological studies, allowing for real-time monitoring of cellular activities and interactions within live cells .

Summary Table of Applications

Application Area Description
Synthetic Chemistry Versatile building block for synthesizing heterocyclic compounds.
Drug Development Inhibitor of cytochrome P450 enzymes; potential lead compound for anticancer and antimicrobial drugs.
Material Science Enhances properties of polymers and nanomaterials for industrial applications.
Biological Research Studies enzyme interactions; aids in understanding disease mechanisms.
Fluorescent Probes Used for imaging techniques to visualize cellular processes.

Mechanism of Action

The mechanism of action of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation. The compound binds to the receptor’s active site, preventing the activation of downstream signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, applications, and synthetic accessibility of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde are influenced by the position of the aldehyde group and substitution patterns on the pyrrolopyridine scaffold. Below is a comparative analysis with key analogs:

Reactivity and Functional Group Positioning

  • Aldehyde Position : The 2-position (as in this compound) enhances electrophilicity due to conjugation with the aromatic system, facilitating nucleophilic additions (e.g., Grignard reactions) . In contrast, 3- and 6-carbaldehyde isomers exhibit steric hindrance, reducing reactivity .
  • Synthetic Yields : The target compound’s 70% yield under aqueous sulfuric acid conditions is moderate compared to carboxylic acid derivatives (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, 95% yield via alkaline hydrolysis) .

Key Research Findings and Patent Landscape

  • Patent Activity : Substituted 1H-pyrrolo[3,2-b]pyridine derivatives, including carbaldehydes, are protected under EP 2021/070998 and WO 2022/023341 for therapeutic applications (e.g., kinase inhibition) .
  • Synthetic Challenges : The 2-carbaldehyde isomer’s synthesis requires precise control of hydrolysis conditions to avoid over-oxidation to carboxylic acids .

Biological Activity

1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a fused pyrrole and pyridine ring system with an aldehyde functional group. Its unique structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as phosphodiesterase (PDE) and cytochrome P450 enzymes. For instance, it inhibits CYP1A2, which is crucial for drug metabolism.
  • Kinase Inhibition : It acts as an inhibitor of SGK-1 kinase, which is implicated in various diseases including cancer. This inhibition can modulate pathways related to cell survival and proliferation .
  • Binding Interactions : The compound interacts with tubulin at the colchicine binding site, disrupting microtubule dynamics and leading to apoptosis in cancer cells.

Anticancer Properties

This compound has demonstrated significant anticancer activity in various studies:

  • Cell Proliferation Inhibition : In vitro studies have shown that the compound inhibits the proliferation of breast cancer cells (4T1) by inducing apoptosis through microtubule disruption.
  • Xenograft Models : Animal studies indicate that it exhibits activity against multiple human tumor xenograft models, including glioblastoma and prostate cancer .

Anti-inflammatory Effects

Research indicates that derivatives of this compound can significantly inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide StructurePDE4B inhibitor; anti-inflammatory
6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde StructureFGFR inhibitor; anticancer properties
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde StructureAnticancer; tubulin polymerization inhibitor

Case Studies

  • Inhibition of SGK-1 Kinase : A study highlighted the use of 1H-pyrrolo[3,2-b]pyridine derivatives as effective SGK-1 inhibitors in treating disorders associated with abnormal SGK-1 activity. This was demonstrated through both in vitro assays and in vivo models showing reduced tumor growth rates in treated animals .
  • PDE4B Inhibition : Another research effort focused on synthesizing derivatives that selectively inhibit PDE4B. The lead compound showed significant efficacy in reducing inflammatory responses in macrophage cultures, indicating potential for treating CNS disorders related to inflammation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, and how do reaction conditions influence yield?

The synthesis often involves cyclization or condensation reactions. For example, derivatives of pyrrolopyridine carbaldehydes can be synthesized via acid-catalyzed reactions using acetic acid as a solvent, with yields influenced by temperature and reaction time . A common approach includes reacting amino-pyrrole precursors with aldehydes under controlled conditions. Notably, conflicting yields (85% vs. 98%) in similar reactions highlight the need for optimization of stoichiometry and purification methods (e.g., column chromatography) .

Q. How is the aldehyde functional group in this compound characterized spectroscopically?

The aldehyde group (-CHO) is identified via:

  • IR spectroscopy : Strong absorption near 1720–1700 cm⁻¹ (C=O stretching).
  • ¹H NMR : A singlet near δ 9.8–10.2 ppm for the aldehyde proton, with coupling patterns confirming the absence of adjacent protons .
  • 13C NMR : A peak near δ 190–200 ppm for the carbonyl carbon.

Q. What role does the pyrrolopyridine core play in modulating reactivity?

The fused bicyclic structure enhances aromatic stability while the electron-deficient pyridine ring directs electrophilic substitution to the pyrrole moiety. The aldehyde group at position 2 participates in nucleophilic additions (e.g., forming hydrazones or oximes), enabling derivatization for structure-activity studies .

Advanced Research Questions

Q. How can this compound serve as a precursor for GluN2B receptor modulators?

The pyrrolo[3,2-b]pyridine core is critical for binding to the GluN2B subunit of NMDA receptors. Lead optimization strategies include:

  • Introducing lipophilic substituents to enhance blood-brain barrier penetration.
  • Reducing cytochrome P450 inhibition by modifying steric bulk near the aldehyde group .
    For example, derivatives with methyl or fluorine substituents showed improved selectivity in preclinical models.

Q. What analytical challenges arise in resolving regiochemical byproducts during synthesis?

Regioselectivity issues occur due to the reactivity of the pyrrole and pyridine rings. Techniques to address this include:

  • HPLC-MS : To separate isomers using chiral columns.
  • X-ray crystallography : For unambiguous structural confirmation (e.g., distinguishing 2-carbaldehyde from 3-carbaldehyde isomers) .
  • DFT calculations : To predict preferential reaction pathways .

Q. How does the aldehyde group influence pharmacological activity in anticancer agents?

The aldehyde moiety can form Schiff bases with lysine residues in kinase binding pockets, enhancing inhibitory potency. For instance, derivatives of this compound demonstrated IC₅₀ values < 1 µM against tyrosine kinases in breast cancer cell lines . However, metabolic instability of the aldehyde group necessitates prodrug strategies (e.g., acetal protection) .

Q. Data Contradictions and Resolution

Q. Why do reported synthetic yields vary widely (e.g., 85% vs. 98%)?

Discrepancies arise from:

  • Purity of starting materials : Higher purity (>98%) reduces side reactions .
  • Workup protocols : Use of semi-saturated NaHCO₃ during extraction minimizes aldehyde oxidation .
  • Catalyst choice : Transition metals (e.g., Pd) improve efficiency in cross-coupling steps .

Q. How to reconcile conflicting biological activity data across studies?

Variability in assay conditions (e.g., cell line specificity, incubation time) complicates comparisons. Standardized protocols (e.g., NCI-60 panel screening) and metabolite profiling (via LC-MS) are recommended for reproducibility .

Q. Methodological Recommendations

Application Method Key Parameters Reference
Synthesis Acid-catalyzed cyclizationAcetic acid, 110°C, 6 hours
Purification Column chromatography (SiO₂)Hexane:EtOAc (3:1), Rf = 0.4
Characterization ¹H/¹³C NMR, HRMSBruker 400 MHz, ESI+ mode
Biological Screening Kinase inhibition assaysADP-Glo™, Z´-factor > 0.5

Q. Key Research Gaps

  • Stability studies : Limited data on the aldehyde group’s susceptibility to oxidation under physiological conditions.
  • In vivo pharmacokinetics : Need for brain-penetrant analogs validated in animal models .

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-4-8-7(10-6)2-1-3-9-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSXESUAVDEVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624302
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-52-7
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
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Synthesis routes and methods

Procedure details

This was prepared from methyl 1H-pyrrolo[3,2-b]pyridin-2-carboxylate (0.1 g) and amine (1d) by the method of Example 16c, (except that the alcohol was stirred with manganese (II) oxide overnight) and used without purification.
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0.1 g
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alcohol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

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